While the synthesis of 3-sulfanyl-4-methylpentan-1-ol hydrochloride itself is not extensively discussed in the provided literature, the compound's presence is linked to the biosynthesis of glutathione S-conjugates in hops (Humulus lupulus L.) []. These precursors, particularly S-3-(4-methyl-1-hydroxypentyl)glutathione, are believed to be responsible for the higher-than-expected concentrations of 3-sulfanyl-4-methylpentan-1-ol found in dry-hopped beers [].
Although specific chemical reactions of 3-sulfanyl-4-methylpentan-1-ol hydrochloride are not detailed in the provided literature, its formation in dry-hopped beer is suggested to occur through the breakdown of glutathione S-conjugates during the brewing process []. This breakdown likely involves enzymatic or chemical hydrolysis, releasing the volatile thiol responsible for the grapefruit aroma.
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